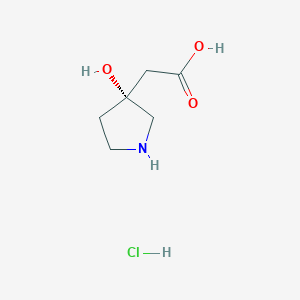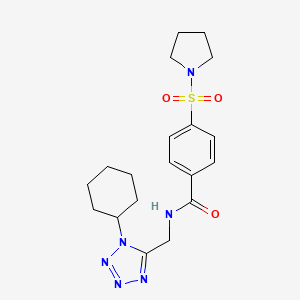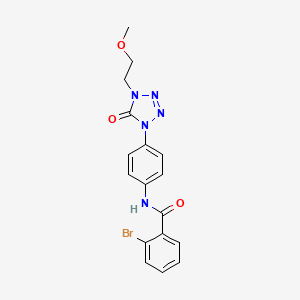
2-(3-Hydroxypyrrolidin-3-yl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxypyrrolidin-3-yl)acetic acid hydrochloride, commonly known as HPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HPA is a derivative of proline, an amino acid that is essential for protein synthesis in the human body. HPA has been found to exhibit a wide range of biological properties, including anti-inflammatory, antioxidant, and neuroprotective effects.
Mechanism of Action
The mechanism of action of HPA involves its ability to modulate various signaling pathways and cellular processes. HPA has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes. HPA also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cell survival. Additionally, HPA has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
HPA has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. HPA has been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. HPA also inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammation-related diseases. Additionally, HPA has been found to protect against neuronal damage and improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using HPA in lab experiments include its high purity, stability, and reproducibility. HPA is also relatively easy to synthesize and can be obtained in large quantities. However, the limitations of using HPA in lab experiments include its relatively high cost and the need for specialized equipment for its synthesis and purification.
Future Directions
For research on HPA include its potential use as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and inflammation-related diseases. Further studies are needed to elucidate the mechanisms of action of HPA and its potential interactions with other drugs. Additionally, the development of novel HPA derivatives with improved pharmacological properties is an area of active research.
Synthesis Methods
The synthesis of HPA involves the reaction of proline with glyoxylic acid in the presence of a reducing agent such as sodium borohydride. The reaction yields HPA as a white crystalline powder, which is then purified through recrystallization. The purity of HPA can be determined through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
HPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. HPA has been found to exhibit anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. In Alzheimer's disease, HPA has been shown to improve cognitive function and reduce oxidative stress. In Parkinson's disease, HPA has been found to protect against dopaminergic neuron degeneration and reduce inflammation.
properties
IUPAC Name |
2-[(3R)-3-hydroxypyrrolidin-3-yl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-5(9)3-6(10)1-2-7-4-6;/h7,10H,1-4H2,(H,8,9);1H/t6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFPSOYFEAWASG-FYZOBXCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CC(=O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@]1(CC(=O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1-Methylimidazol-4-yl)sulfonyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2362408.png)
![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2362409.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2362413.png)
![Methyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2362415.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline](/img/structure/B2362416.png)
![5-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2362418.png)
![2-fluoro-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2362419.png)
![6-(4-Chlorophenyl)-2-[1-(6-oxo-1-propan-2-ylpyridazine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2362420.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2362422.png)

![5-((2,6-Dimethylmorpholino)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2362426.png)
![N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide](/img/structure/B2362427.png)